2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol
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Overview
Description
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with the molecular formula C12H14ClF2N3O and a molecular weight of 289.71 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage. It is typically found as a solid, which may appear as white or pale yellow crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol generally involves multiple steps of organic reactions. The specific synthetic routes and reaction conditions are often proprietary or protected by patents.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to commercial confidentiality. Typically, such methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenol and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol or pyrazole rings .
Scientific Research Applications
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methylphenol
- 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl derivatives
Uniqueness
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H13F2N3O |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c1-8-10(7-17(16-8)12(13)14)15-6-9-4-2-3-5-11(9)18/h2-5,7,12,15,18H,6H2,1H3 |
InChI Key |
YIPJLDYQWWAMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2O)C(F)F |
Origin of Product |
United States |
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